4-Nitro-1,2,5-oxadiazol-3-amine (CAS 66328-69-6), commonly known as 3-amino-4-nitrofurazan (ANF), is a highly specialized, nitrogen-rich heterocyclic building block used primarily in the synthesis of advanced high-energy-density materials (HEDMs) and insensitive munitions. Featuring a dense 1,2,5-oxadiazole (furazan) core substituted with both an electron-donating amino group and an electron-withdrawing nitro group, ANF offers a unique asymmetric reactivity profile. This structural duality allows for selective transformations—such as the nitration of the amine to form nitraminofurazans or the nucleophilic displacement of the nitro group to form azido/alkoxy derivatives—that are impossible with symmetric furazans. With a highly positive heat of formation, high crystal density, and a thermal decomposition onset above 140 °C, ANF provides a stable, processable intermediate for scaling up next-generation energetic compounds like DAAF, DAAzF, and supramolecular melt-cast explosives[1].
In energetic materials procurement, attempting to substitute ANF with its symmetric analogs, such as 3,4-diaminofurazan (DAF) or 3,4-dinitrofurazan (DNF), introduces severe manufacturing bottlenecks. While DAF is a cheaper starting material, converting it to an asymmetric mono-nitro derivative requires harsh, highly sensitive oxidative conditions (e.g., peroxytrifluoroacetic acid or H2O2/tungstate systems) that suffer from poor selectivity, generating complex mixtures of unreacted DAF, symmetric DNF, and azoxy-coupled byproducts. Conversely, DNF is highly volatile, sensitive to external stimuli, and lacks the nucleophilic amino group necessary for subsequent functionalization or hydrogen-bond formation. Procuring ANF directly bypasses this low-yield, hazardous selective oxidation step, ensuring a high-purity, structurally asymmetric precursor ready for immediate downstream derivatization into advanced insensitive high explosives (IHEs) [1].
Synthesizing asymmetric energetic derivatives requires an intermediate with both nucleophilic and electrophilic potential. Starting from the symmetric precursor 3,4-diaminofurazan (DAF) requires a selective mono-oxidation step to yield ANF, which typically maxes out at ~67% yield even with optimized H2O2/tungstate catalysts, and significantly lower with traditional peroxy acids due to over-oxidation to DNF or oxidative coupling to azoxyfurazans. By procuring ANF directly, manufacturers bypass this ~33%+ yield loss and the associated hazardous purification of explosive mixtures, enabling direct, high-yield access to downstream targets like 3-nitramino-4-nitrofurazan [1].
| Evidence Dimension | Precursor Conversion Efficiency (Asymmetric Intermediates) |
| Target Compound Data | Direct use of ANF: 100% availability of asymmetric functional groups for downstream nitration. |
| Comparator Or Baseline | In-house synthesis from DAF: ~67% maximum yield of ANF, requiring hazardous separation from DNF and DAAF. |
| Quantified Difference | Eliminates >33% yield loss and bypasses hazardous peroxide-based selective oxidation. |
| Conditions | Scale-up synthesis of asymmetric furazan derivatives. |
Procuring ANF directly eliminates a hazardous, low-yield synthetic bottleneck, reducing batch-to-batch variability and manufacturing costs for advanced energetic materials.
For industrial scale-up, energetic precursors must possess sufficient thermal stability to withstand formulation and derivatization conditions. ANF exhibits a melting point of ~121 °C and a decomposition onset between 143 °C and 170 °C, making it relatively stable for standard chemical processing. In contrast, the symmetric analog 3,4-dinitrofurazan (DNF) is highly volatile and exhibits significantly higher sensitivity to thermal and mechanical stimuli. The presence of the amino group in ANF facilitates intermolecular hydrogen bonding, which stabilizes the crystal lattice and reduces volatility compared to the purely nitro-substituted DNF [1].
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | ANF: Decomposition onset ~143–170 °C. |
| Comparator Or Baseline | DNF (3,4-Dinitrofurazan): Highly volatile and thermally sensitive, complicating safe handling. |
| Quantified Difference | ANF provides a stable melt phase (~121 °C) and safe processing window >20 °C before decomposition. |
| Conditions | Differential Thermal Analysis (DTA) at 5 °C/min heating rate. |
ANF's superior thermal stability and lower volatility compared to dinitrofurazans ensure safer handling and broader compatibility with elevated-temperature synthesis protocols.
ANF is uniquely suited as a precursor for next-generation insensitive melt-cast explosives, such as 3-amino-4-azidoethoxyfurazan (AAeF). The distinct nitro and amino groups on ANF allow for selective aromatic nucleophilic substitution of the nitro group (e.g., with 2-bromoethanol and azide) while retaining the amino group. This retained amino group is critical for forming self-complementary hydrogen bonds in the final AAeF product. The resulting AAeF compound demonstrates an impact sensitivity of >90 J and a detonation velocity of 7.2 km/s, outperforming traditional melt-cast carriers like DNAN. Traditional symmetric precursors cannot undergo this selective substitution to yield the necessary hydrogen-bonding motifs [1].
| Evidence Dimension | Impact Sensitivity of Downstream Derivative |
| Target Compound Data | ANF-derived AAeF: Impact Sensitivity > 90 J (no explosion in standard BAM Fallhammer test). |
| Comparator Or Baseline | Traditional highly sensitive azidofurazans (e.g., AAF): Impact Sensitivity ~ 2 J. |
| Quantified Difference | ANF enables the synthesis of derivatives with a 45-fold increase in impact insensitivity. |
| Conditions | Standard BAM Fallhammer test on synthesized supramolecular energetic materials. |
ANF is the required starting material for synthesizing advanced supramolecular energetic compounds that meet strict Insensitive Munitions (IM) criteria.
ANF is the premier precursor for producing azoxy- and azo-linked furazan explosives, such as 3,3′-diamino-4,4′-azoxyfurazan (DAAF) and DAAzF. By subjecting ANF to oxidative coupling or reduction protocols, manufacturers can produce these highly stable, insensitive materials which exhibit unprecedented failure diameters (<3 mm) while remaining insensitive to standard impact (>320 cm drop height). Procuring ANF ensures a clean, high-yield route to these next-generation IHEs without the byproduct contamination seen when starting from diaminofurazan [1].
The amino group of ANF can be readily nitrated to form 3-nitramino-4-nitrofurazan, a highly energetic acid. This intermediate is subsequently neutralized with nitrogen-rich bases (e.g., hydroxylamine, ammonia, or hydrazine) to form dense, thermally stable energetic salts. These ANF-derived salts are utilized as high-performance, low-hydrogen-content ingredients in liquid gun propellants and solid rocket motor formulations, offering superior impetus values compared to traditional hydroxylammonium nitrate (HAN) blends [2].
Driven by the need to replace TNT and DNAN with higher-energy, lower-sensitivity alternatives, ANF is utilized to synthesize supramolecular energetic carriers like 3-amino-4-azidoethoxyfurazan (AAeF). The asymmetric nature of ANF allows for the precise installation of flexible alkyl-azide chains while preserving the amino group for critical intermolecular hydrogen bonding. This application is highly relevant for defense contractors and materials scientists formulating the next generation of melt-cast munitions[3].